3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid
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Description
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.347. The purity is usually 95%.
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Biological Activity
3-(1H-indol-3-yl)-2-(3-methylbutanamido)propanoic acid, also known by its CAS number 24587-37-9, is a compound of interest in various biological and pharmacological studies. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H21N3O3
- Molecular Weight : 303.36 g/mol
- InChI Key : LZDNBBYBDGBADK-KBPBESRZSA-N
- Synonyms : (S)-2-((S)-2-Amino-3-methylbutanamido)-3-(1H-indol-3-yl)propanoic acid
The biological activity of this compound is primarily attributed to its structural similarity to amino acids and peptides, which allows it to interact with various biological pathways:
- Neurotransmitter Modulation : The indole structure is a key component in many neurotransmitters, suggesting that this compound may influence serotonin pathways, potentially affecting mood and cognitive functions.
- Anti-inflammatory Effects : Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antioxidant Activity : The presence of the indole moiety may contribute to antioxidant effects, helping to mitigate oxidative stress in cells.
Biological Activity Data
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on cultured neurons exposed to oxidative stress. The results demonstrated a significant reduction in cell death and an increase in cell viability compared to untreated controls.
Case Study 2: Anti-inflammatory Properties
Another research effort focused on the compound's ability to modulate inflammatory responses. In an experimental model of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers such as IL-6 and TNF-alpha, indicating its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-(3-methylbutanoylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10(2)7-15(19)18-14(16(20)21)8-11-9-17-13-6-4-3-5-12(11)13/h3-6,9-10,14,17H,7-8H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQGWIDABKSUST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.